molecular formula C12H16O2 B12314695 2,2-Dimethyl-3-phenoxycyclobutan-1-ol

2,2-Dimethyl-3-phenoxycyclobutan-1-ol

Cat. No.: B12314695
M. Wt: 192.25 g/mol
InChI Key: KMKZSAWKMDFEQL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenoxycyclobutan-1-ol is an organic compound with the molecular formula C12H16O2 It is a cyclobutane derivative featuring a phenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-phenoxycyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . The reaction conditions often include the use of ultraviolet light or specific catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar cycloaddition reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenoxycyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of tosylates or other substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-3-phenoxycyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-phenoxycyclobutan-1-ol is unique due to the presence of both the phenoxy and hydroxyl groups on a cyclobutane ring

Properties

IUPAC Name

2,2-dimethyl-3-phenoxycyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKZSAWKMDFEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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